(5-Aminopyrimidin-4-yl)methanol

Medicinal Chemistry Organic Synthesis Reaction Optimization

(5-Aminopyrimidin-4-yl)methanol (CAS 1554422-56-8, PubChem CID is a 4,5-disubstituted pyrimidine derivative with molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol. The compound features an amino group at the 5-position and a hydroxymethyl group at the 4-position of the pyrimidine ring, a substitution pattern that distinguishes it from the more common 2-amino or 6-amino pyrimidine methanol isomers.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B11924548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyrimidin-4-yl)methanol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)CO)N
InChIInChI=1S/C5H7N3O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2,6H2
InChIKeyISLUHTHSEVYAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Aminopyrimidin-4-yl)methanol: Structural Identity, Procurement Baseline, and Comparator Selection Rationale


(5-Aminopyrimidin-4-yl)methanol (CAS 1554422-56-8, PubChem CID 84716059) is a 4,5-disubstituted pyrimidine derivative with molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol [1]. The compound features an amino group at the 5-position and a hydroxymethyl group at the 4-position of the pyrimidine ring, a substitution pattern that distinguishes it from the more common 2-amino or 6-amino pyrimidine methanol isomers . Commercially available from multiple vendors in purities ranging from 95% to ≥98%, this compound is classified as a versatile small molecule scaffold and synthetic intermediate . The closest structural analogs are the regioisomeric aminopyrimidine methanols: (2-aminopyrimidin-4-yl)methanol (CAS 2164-67-2), (6-aminopyrimidin-4-yl)methanol (CAS 436851-94-4), and (4-aminopyrimidin-5-yl)methanol (CAS 7730-23-6). Despite their identical molecular formulas, these isomers exhibit distinct reactivity profiles and synthetic utility [2].

Why (5-Aminopyrimidin-4-yl)methanol Cannot Be Replaced by Other Aminopyrimidine Methanol Regioisomers


Although (5-aminopyrimidin-4-yl)methanol shares an identical molecular formula (C₅H₇N₃O) with its 2-amino, 6-amino, and 4-amino regioisomers, the position of the amino substituent fundamentally alters the electron density distribution on the pyrimidine ring. In 5-aminopyrimidines, the ring nitrogens at positions 1 and 3 occupy a meta relationship to the amino group, which enhances the nucleophilicity of the amine through electron donation, in contrast to ortho-positioned ring nitrogens in 2-aminopyrimidines that reduce nucleophilic character [1]. This electronic difference directly impacts reactivity in acylation, alkylation, and diazotization reactions [2]. Furthermore, the 5-amino-4-hydroxymethyl substitution pattern provides a unique hydrogen-bonding donor/acceptor arrangement (two H-bond donors, four H-bond acceptors) and a computed XLogP3 of -0.8 that differs from the 2-amino isomer (XLogP3: -1.1), affecting both solubility and passive membrane permeability in downstream applications [3][4]. These regiochemical differences mean that substituting one aminopyrimidine methanol isomer for another without empirical validation risks altering reaction yields, biological target engagement, and physicochemical properties of final compounds .

(5-Aminopyrimidin-4-yl)methanol Quantitative Differentiation Evidence Guide


Regiochemistry-Driven Nucleophilicity: 5-Amino vs. 2-Amino Pyrimidine Methanol Reactivity

The 5-amino substitution pattern confers enhanced nucleophilicity compared to 2-amino pyrimidine analogs. In acetylation studies, 5-aminopyrimidines bearing electron-donating groups at the meta position relative to ring nitrogens demonstrate markedly higher reactivity toward diacetylation than 2-aminopyrimidines [1]. This electronic effect is quantified by comparing hydrogen-bond donor topology: (5-aminopyrimidin-4-yl)methanol presents both the amino NH₂ and hydroxymethyl OH as donors on adjacent positions (C4–C5), enabling chelating hydrogen-bond interactions unavailable to the 2-amino isomer where donors are spatially separated [2]. The topological polar surface area (TPSA) is identical at 72 Ų for both isomers, but the spatial arrangement of H-bond donors differs, as reflected in distinct InChIKeys (ISLUHTHSEVYAMD-UHFFFAOYSA-N for the 5-amino isomer vs. the 2-amino isomer's distinct key) [3].

Medicinal Chemistry Organic Synthesis Reaction Optimization

Computed Lipophilicity Differentiation: XLogP3 of 5-Amino Isomer vs. 6-Amino and 2-Amino Isomers

Computed lipophilicity values distinguish the 5-amino isomer from its regioisomers. (5-Aminopyrimidin-4-yl)methanol has a computed XLogP3 of -0.8, indicating intermediate polarity [1]. In contrast, the 6-amino isomer (CAS 436851-94-4) has an XLogP3 of -1.1, reflecting higher polarity and potentially greater aqueous solubility [2]. The 2-amino isomer (CAS 2164-67-2) has a reported LogP of 0.1323, indicating significantly greater lipophilicity . This spread of approximately 1.2 log units across isomers translates to an approximately 16-fold difference in theoretical octanol-water partition coefficient, directly impacting chromatographic retention, solubility profiles, and permeability predictions in drug discovery workflows.

Physicochemical Characterization Drug Design ADME Prediction

Patent-Corroborated Synthetic Utility: 5-Amino-4-hydroxymethyl Pyrimidine as a Privileged Intermediate for Mutant-Selective EGFR Kinase Inhibitors

Multiple patent families from Yuhan Corporation (WO 2016/060443, extended via BR 112020001457, CN 111295381, JP 7216704, and US continuation patents) explicitly identify 5-aminopyrimidine-4-methanol derivatives as key intermediates in synthesizing aminopyrimidine compounds with selective inhibitory activity against mutant EGFR kinases, including the T790M resistance mutation [1][2]. The patented synthetic routes utilize the 5-amino-4-hydroxymethyl pyrimidine scaffold as a starting point for constructing the pharmaceutically active N-(5-(4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)-4-methoxy-2-morpholinophenyl)acrylamide core (Formula 1), which is the basis of lazertinib (Lacluze™), an FDA-approved third-generation EGFR TKI [3][4]. In contrast, patent searches for the 2-amino and 6-amino isomers used as intermediates in analogous third-generation EGFR inhibitor syntheses return substantially fewer hits, suggesting that the 5-amino-4-hydroxymethyl substitution pattern is structurally preferred for this therapeutic class [5].

Kinase Inhibitor Synthesis EGFR Mutant Pharmacology Process Chemistry

Predicted Acid-Base Behavior: pKa Differentiation of 5-Amino Isomer Impacts Salt Formation and Purification Strategy

The predicted pKa of (5-aminopyrimidin-4-yl)methanol is 13.27 ± 0.10 (most acidic), as reported by ChemicalBook based on computational estimation . This high pKa indicates that the compound remains predominantly neutral at physiological pH, distinguishing it from aminopyrimidine scaffolds with lower pKa values that may exist in equilibrium between neutral and ionized forms under biological assay conditions. For comparison, the isomeric 4-aminopyrimidin-5-yl)methanol (CAS 7730-23-6) lacks publicly available predicted pKa data on major chemical databases, making the 5-amino isomer's well-characterized acid-base profile an advantage for method development . The predicted boiling point (352.9 ± 27.0 °C) and density (1.360 ± 0.06 g/cm³) also provide guidance for distillation and formulation parameters .

Pre-formulation Salt Selection Chromatographic Purification

Storage and Handling Requirements Divergence: Inert Atmosphere Mandate for Long-Term Stability

(5-Aminopyrimidin-4-yl)methanol requires storage under inert gas (nitrogen or argon) at 2–8 °C, a handling requirement explicitly stated by multiple authoritative chemical databases and vendors . This contrasts with the 2-amino isomer, which is stored at room temperature according to vendor specifications . The requirement for cold storage under inert atmosphere indicates that the 5-amino isomer may be more susceptible to oxidative degradation or moisture uptake than its 2-amino counterpart, necessitating different procurement quantities and handling protocols in compound management workflows.

Compound Management Stability Studies Procurement Specifications

(5-Aminopyrimidin-4-yl)methanol: Validated Application Scenarios for Scientific Procurement


Synthesis of Mutant-Selective EGFR Tyrosine Kinase Inhibitors (Third-Generation, T790M-Targeted)

Based on patent evidence from Yuhan Corporation's lazertinib synthesis program (Patent Families BR 112020001457, CN 111295381, JP 7216704, and US 2016/0102076), (5-aminopyrimidin-4-yl)methanol serves as a validated intermediate for constructing aminopyrimidine derivatives with selective inhibitory activity against mutant EGFR kinases, particularly the T790M gatekeeper mutation associated with acquired resistance to first- and second-generation EGFR inhibitors [1][2]. The 5-amino-4-hydroxymethyl pyrimidine motif is a critical pharmacophoric element that enables the correct spatial orientation of the pyrazolyl-pyrimidine hinge-binding region in the final drug molecule [3]. This is the highest-confidence application scenario, directly supported by granted patents and linked to an FDA-approved therapeutic (lazertinib, approved in combination with amivantamab for first-line EGFR-mutant NSCLC).

Nucleophile-Reactive Building Block for Diacetylation and Diversification Chemistry

The enhanced nucleophilicity of the 5-amino group, driven by meta-positioned electron-donating effects from the pyrimidine ring nitrogens, makes this compound particularly suitable for diacetylation and other electrophilic derivatization reactions that are inefficient or unfeasible with 2-aminopyrimidine methanol isomers [1]. Researchers optimizing amide bond formation or sulfonamide coupling on aminopyrimidine scaffolds should prioritize the 5-amino isomer when the synthetic route requires high conversion at the amino position under mild conditions.

Physicochemically-Balanced Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The intermediate XLogP3 of -0.8, combined with 2 H-bond donors, 4 H-bond acceptors, and a TPSA of 72 Ų, positions (5-aminopyrimidin-4-yl)methanol as a fragment-like scaffold (MW 125.13, within the Rule of Three) with balanced polarity suitable for both aqueous solubility and passive membrane permeability [1][2]. In contrast, the 6-amino isomer (XLogP3: -1.1) may exhibit excessive polarity for cellular penetration, while the 2-amino isomer (LogP: 0.1323) may show reduced aqueous solubility. Fragment library curators can use these computed differences to select the isomer that best matches the desired physicochemical profile of their target screening collection.

Quote Request

Request a Quote for (5-Aminopyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.